(1E)-1-chloro-1,2-difluoropenta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,2-difluoro-1,4-pentadiene typically involves the fluorination of chlorinated hydrocarbons. One common method includes the reaction of hydrogen fluoride with chlorinated alkenes under controlled conditions . Industrial production methods may involve similar fluorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-1,2-difluoro-1,4-pentadiene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo electrophilic addition reactions due to the presence of double bonds in its structure.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2-difluoro-1,4-pentadiene is used extensively in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique chemical properties make it valuable in various chemical synthesis applications.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2-difluoro-1,4-pentadiene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the structure and function of target molecules. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,2-difluoro-1,4-pentadiene can be compared to other halogenated hydrocarbons such as:
1-Chloro-2,2-difluoropropane: Used as an industrial refrigerant and solvent.
1-Chloro-1,1-difluoro-2,4-pentanedione: Used in various chemical synthesis applications.
The uniqueness of 1-Chloro-1,2-difluoro-1,4-pentadiene lies in its specific structure, which provides distinct reactivity and applications in research and industry.
Eigenschaften
Molekularformel |
C5H5ClF2 |
---|---|
Molekulargewicht |
138.54 g/mol |
IUPAC-Name |
(1E)-1-chloro-1,2-difluoropenta-1,4-diene |
InChI |
InChI=1S/C5H5ClF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- |
InChI-Schlüssel |
DNVLBCKCKFFSTP-PLNGDYQASA-N |
Isomerische SMILES |
C=CC/C(=C(/F)\Cl)/F |
Kanonische SMILES |
C=CCC(=C(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.